![molecular formula C17H25N5O3S B2945446 6-异丁基-3-[(4-异丙基哌嗪基)羰基]异噻唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 1251705-45-9](/img/structure/B2945446.png)

6-异丁基-3-[(4-异丙基哌嗪基)羰基]异噻唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory . They are important moieties as building blocks for many heterocyclic products and act as a binucleophile . Many derivatives containing pyrazole nucleus have been commercialized as herbicides, insecticides, and fungicides for plant protection .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a key intermediate with some electrophilic and nucleophilic reagents . For example, 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one was synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Molecular Structure Analysis

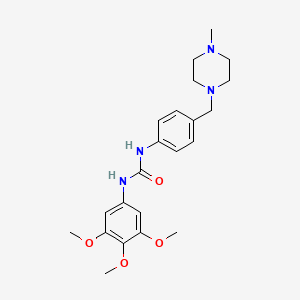

The molecular structure of these compounds is often confirmed by elemental analyses and spectral data . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis

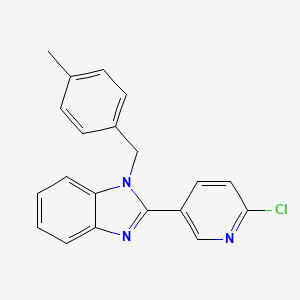

The chemical reactions involved in the synthesis of these compounds can be complex and depend on the specific substituents in the molecule . For example, selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation functioned as key steps in the synthesis of some compounds .科学研究应用

抗菌和抗癌活性

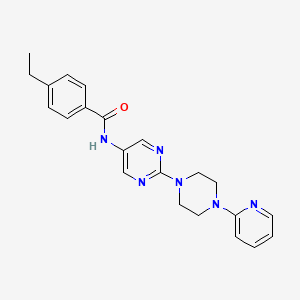

已经合成并测试了具有嘧啶衍生物的化合物的抗菌和抗癌特性。例如,创建了新型[1,2,4]三唑并[1,5-c]嘧啶-13-酮和吡喃并[2,3-d]嘧啶-6-酮,其中一些显示出有希望的抗菌活性 (El-Agrody et al., 2001)。此外,合成了新型吡唑并[4,3-c]吡啶,并对人乳腺癌、肝癌和结肠癌细胞系表现出显着的抗癌活性,证明了嘧啶衍生物在癌症治疗中的治疗潜力 (Metwally & Deeb, 2018)。

用于治疗应用的酶抑制

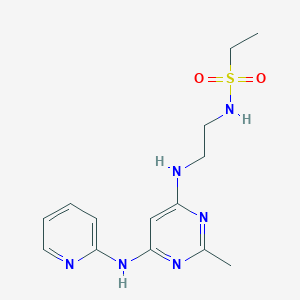

另一个研究领域涉及合成分子环磷酸腺苷磷酸二酯酶抑制剂吡唑并[1,5-a]嘧啶,展示了它们作为治疗剂的潜力,通过影响细胞信号通路 (Novinson et al., 1975)。这项研究表明嘧啶衍生物在开发针对特定酶的药物中的更广泛的适用性。

结构和合成研究

研究还集中在嘧啶衍生物的合成和结构分析上,为它们的化学行为和潜在应用提供了宝贵的见解。例如,关于合成恶唑并[3,2-f]嘧啶-5,7-二酮骨架的研究突出了嘧啶衍生物的化学多样性和药物化学优化的潜力 (Mieczkowski et al., 2016)。

作用机制

未来方向

属性

IUPAC Name |

6-(2-methylpropyl)-3-(4-propan-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-10(2)9-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-7-5-20(6-8-21)11(3)4/h10-11H,5-9H2,1-4H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGEWXHURUHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)